1H-Pyrrole, 3-propyl-
CAS No.: 1551-09-3
Cat. No.: VC19749320
Molecular Formula: C7H11N
Molecular Weight: 109.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1551-09-3 |
|---|---|
| Molecular Formula | C7H11N |
| Molecular Weight | 109.17 g/mol |
| IUPAC Name | 3-propyl-1H-pyrrole |
| Standard InChI | InChI=1S/C7H11N/c1-2-3-7-4-5-8-6-7/h4-6,8H,2-3H2,1H3 |
| Standard InChI Key | FAOPZUAEZGKQNC-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CNC=C1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 1H-Pyrrole, 3-propyl- consists of a pyrrole ring—a five-membered aromatic system with four carbon atoms and one nitrogen atom. The propyl group (-CH₂CH₂CH₃) at the third carbon position introduces steric and electronic modifications to the parent pyrrole framework. This substitution alters the compound’s electron density distribution, influencing its reactivity in electrophilic aromatic substitution reactions . The nitrogen atom’s lone pair contributes to the aromatic sextet, rendering the ring electron-rich and prone to reactions at the α- and β-positions .
Table 1: Key Physicochemical Properties of 1H-Pyrrole, 3-propyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁N | |
| Molecular Weight | 109.17 g/mol | |
| Density | 0.932 g/cm³ | |
| Boiling Point | 179.6°C at 760 mmHg | |
| Flash Point | 64.3°C | |
| Vapor Pressure | 1.26 mmHg at 25°C | |
| Refractive Index | 1.507 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1H-Pyrrole, 3-propyl- can be achieved through cyclization reactions or functional group transformations. One plausible route involves the Knorr pyrrole synthesis, where a β-keto ester reacts with ammonia or a primary amine to form the pyrrole ring . For instance, reacting ethyl acetoacetate with propylamine under acidic conditions could yield the desired product after dehydrogenation. Alternative methods include the Paal-Knorr synthesis, which employs 1,4-diketones and ammonia .
Industrial Manufacturing Challenges
Industrial production of 1H-Pyrrole, 3-propyl- faces challenges such as optimizing reaction yields and minimizing byproducts. Large-scale synthesis requires careful control of temperature and pressure to prevent polymerization or side reactions. Catalytic systems involving transition metals (e.g., palladium or nickel) may enhance selectivity, though specific protocols remain proprietary .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
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Nitration: Requires mild conditions due to the ring’s sensitivity to strong acids.
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Sulfonation: Achieved using sulfur trioxide in inert solvents.
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Acylation: Friedel-Crafts acylation proceeds efficiently with acetyl chloride and Lewis acids .
Side-Chain Modifications
The propyl group can undergo oxidation to form carboxylic acids or ketones. For example, treatment with potassium permanganate under acidic conditions yields 3-(propanoic acid)-1H-pyrrole, expanding the compound’s utility in synthesizing bioactive derivatives .
| Compound | Target Microorganism | MIC (μg/mL) | Mechanism |
|---|---|---|---|
| Marrinopyrrole A | S. aureus | 2.0 | Protonophore activity |
| Phallusialide B | MRSA | 32.0 | Membrane disruption |
| Dispyrrolopyridine A | E. coli | 8.0 | DNA gyrase inhibition |
Industrial and Research Applications
Pharmaceutical Intermediates
1H-Pyrrole, 3-propyl- serves as a precursor in synthesizing antipsychotic and antiviral agents. Its incorporation into indole-based scaffolds enhances binding affinity to serotonin receptors, as demonstrated in AstraZeneca’s pyrrolamide DNA gyrase inhibitors .
Material Science
The compound’s conjugated π-system makes it a candidate for organic semiconductors. Thin films of pyrrole derivatives exhibit tunable band gaps, useful in photovoltaic devices .
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